Cas no 1822802-65-2 (Bicyclo[2.2.1]hept-5-ene-2-carbothioamide)

Bicyclo[2.2.1]hept-5-ene-2-carbothioamide is a bicyclic organic compound featuring a carbothioamide functional group attached to a norbornene framework. Its unique structure combines the rigidity of the norbornene core with the reactivity of the thioamide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is particularly useful in cycloaddition reactions, polymer chemistry, and as a precursor for heterocyclic compounds. Its stability and well-defined reactivity profile allow for precise modifications, enabling applications in material science and medicinal chemistry. The thioamide group also offers potential for metal coordination, expanding its utility in catalysis and ligand design.
Bicyclo[2.2.1]hept-5-ene-2-carbothioamide structure
1822802-65-2 structure
Product Name:Bicyclo[2.2.1]hept-5-ene-2-carbothioamide
CAS No:1822802-65-2
MF:C8H11NS
MW:153.24464058876
CID:5999379
PubChem ID:54214800
Update Time:2025-10-21

Bicyclo[2.2.1]hept-5-ene-2-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 1822802-65-2
    • EN300-1853714
    • SCHEMBL6894434
    • bicyclo[2.2.1]hept-5-ene-2-carbothioamide
    • Bicyclo[2.2.1]hept-5-ene-2-carbothioamide
    • Inchi: 1S/C8H11NS/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10)
    • InChI Key: PYKLNAJOQYHTOG-UHFFFAOYSA-N
    • SMILES: S=C(C1CC2C=CC1C2)N

Computed Properties

  • Exact Mass: 153.06122053g/mol
  • Monoisotopic Mass: 153.06122053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 58.1Ų

Bicyclo[2.2.1]hept-5-ene-2-carbothioamide Pricemore >>

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Additional information on Bicyclo[2.2.1]hept-5-ene-2-carbothioamide

Bicyclo[2.2.1]hept-5-ene-2-carbothioamide: A Comprehensive Overview

Bicyclo[2.2.1]hept-5-ene-2-carbothioamide, also known by its CAS number 1822802-65-2, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its bicyclic structure, which consists of a seven-membered ring system with two fused rings, and a carbothioamide functional group. The combination of these structural features imparts distinctive chemical properties, making it a subject of interest for both academic and industrial research.

The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbothioamide involves a multi-step process that typically begins with the preparation of the bicyclic framework. Recent advancements in synthetic methodologies have enabled chemists to optimize the reaction conditions, thereby improving the yield and purity of the compound. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps in the synthesis, such as cyclization reactions.

One of the most intriguing aspects of Bicyclo[2.2.1]hept-5-ene-2-carbothioamide is its potential application in drug design. The compound's rigid bicyclic structure provides a platform for exploring novel pharmacophores, which are essential for developing bioactive molecules. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against various enzyme targets, making them candidates for further preclinical evaluation.

In addition to its role in pharmaceutical research, Bicyclo[2.2.1]hept-5-ene-2-carbothioamide has also found applications in materials science. Its ability to form stable covalent bonds with other functional groups makes it a valuable building block for constructing advanced materials, such as polymers and nanoparticles. For example, researchers have utilized this compound to synthesize stimuli-responsive polymers that exhibit reversible changes in their physical properties under external stimuli like temperature or pH.

The study of Bicyclo[2.2.1]hept-5-ene-2-carbothioamide has also shed light on its electronic properties, which are influenced by the conjugation between the bicyclic system and the carbothioamide group. These properties make the compound a potential candidate for use in electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent computational studies have provided insights into the electronic structure of this compound, paving the way for its integration into next-generation electronic materials.

From an environmental perspective, the synthesis and application of Bicyclo[2.2.1]hept-5-ene-2-carbothioamide have been evaluated for their sustainability and eco-friendliness. Researchers have explored green chemistry approaches to minimize waste generation and reduce energy consumption during the synthesis process. These efforts align with global initiatives aimed at promoting sustainable practices in chemical manufacturing.

In conclusion, Bicyclo[2.2.1]hept-5-en e - 6 - 7 -carbothioamide strong > stands as a testament to the ingenuity and creativity within the chemical sciences community . Its versatile structure , combined with cutting-edge research , positions it as a key player in diverse fields ranging from drug discovery to materials innovation . As scientific advancements continue to unfold , this compound will undoubtedly play an increasingly important role in shaping future technologies and therapeutic solutions . p >

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